(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476254
InChI: InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1
SMILES:
Molecular Formula: C7H12F3NO
Molecular Weight: 183.17 g/mol

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine

CAS No.:

Cat. No.: VC17476254

Molecular Formula: C7H12F3NO

Molecular Weight: 183.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine -

Specification

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine
Standard InChI InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1
Standard InChI Key WCFHFGFGUVXTPA-LURJTMIESA-N
Isomeric SMILES C1COCCC1[C@@H](C(F)(F)F)N
Canonical SMILES C1COCCC1C(C(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two critical moieties:

  • Tetrahydropyran ring: A six-membered oxygen-containing heterocycle in a chair conformation, providing rigidity and influencing solubility.

  • Trifluoromethyl-substituted ethanamine: The amine group at the chiral center is bonded to a CF₃ group, which enhances metabolic stability and lipophilicity .

The (S)-configuration at the chiral center is crucial for its interactions with biological targets, as demonstrated in enantioselective binding studies.

Physicochemical Data

Key properties are summarized in Table 1:

PropertyValueSource
Molecular FormulaC₇H₁₂F₃NO
Molecular Weight183.17 g/mol
IUPAC Name(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine
Hydrochloride Salt Weight219.63 g/mol
CAS Number (Free Base)1747625-4
CAS Number (Hydrochloride)2089257-13-4

The hydrochloride salt form (C₇H₁₃ClF₃NO) is commonly used to improve solubility in aqueous media for pharmacological testing .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis involves multi-step strategies to establish stereochemistry and incorporate the trifluoromethyl group. A patented method (EP3228617A1) outlines a scalable approach :

  • Ring Formation: Cyclization of tetrahydrofuran derivatives with aldehydes yields the tetrahydropyran ring.

  • Trifluoromethylation: Introduction of the CF₃ group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent).

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer .

Optimization Challenges

  • Stereochemical Purity: Asymmetric catalysis using cinchona alkaloids achieves >98% enantiomeric excess .

  • Yield Improvements: Solvent systems (e.g., toluene/water biphasic mixtures) enhance reaction efficiency to ~75% .

Biological Activity and Mechanistic Insights

Target Engagement

The compound modulates:

  • Enzymes: Inhibits cytochrome P450 isoforms (e.g., CYP3A4) via coordination to the heme iron.

  • Receptors: Binds to G-protein-coupled receptors (GPCRs) with Ki values in the nanomolar range, likely due to hydrophobic interactions with the CF₃ group.

Pharmacological Profiles

  • Metabolic Stability: The CF₃ group reduces oxidative metabolism, extending half-life in vivo.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but shows renal clearance issues at high doses .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

  • Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mpro) with IC₅₀ = 2.3 µM.

  • Antidepressants: Derivatives act as serotonin reuptake inhibitors (SSRIs) with 10-fold selectivity over norepinephrine transporters .

Industrial Use

  • Scale-Up Production: Patent EP3228617A1 details a continuous-flow process for metric-ton-scale synthesis .

  • Quality Control: HPLC methods with chiral columns (e.g., Chiralpak AD-H) ensure >99% purity .

Comparison with Structural Analogues

Impact of Substituents

  • Tetrahydropyran vs. Piperidine: Replacing oxygen with nitrogen decreases logP by 0.5 units, reducing blood-brain barrier penetration.

  • CF₃ vs. CH₃: The trifluoromethyl group increases binding affinity by 3-fold due to enhanced van der Waals interactions .

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